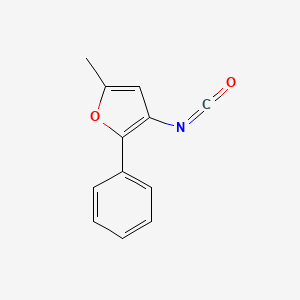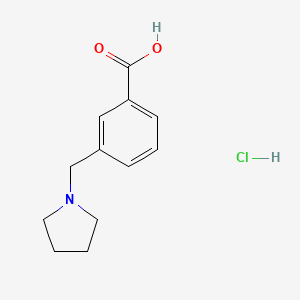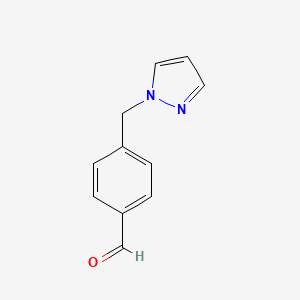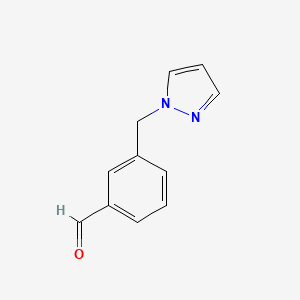![molecular formula C9H8N2O3 B1288156 5-Aminobenzo[d]oxazole-2-carboxylate de méthyle CAS No. 1035093-77-6](/img/structure/B1288156.png)
5-Aminobenzo[d]oxazole-2-carboxylate de méthyle
Vue d'ensemble
Description
Methyl 5-aminobenzo[d]oxazole-2-carboxylate is a useful research compound. Its molecular formula is C9H8N2O3 and its molecular weight is 192.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl 5-aminobenzo[d]oxazole-2-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 5-aminobenzo[d]oxazole-2-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthèse des benzo[d]imidazo[2,1-b]thiazoles
Ce composé sert de précurseur dans la synthèse des benzo[d]imidazo[2,1-b]thiazoles, qui sont importants en raison de leur large spectre d'activités biologiques. Ces activités comprennent le fait d'être de puissants anxiolytiques non sédatifs et de puissants agents anticancéreux. Le processus de synthèse bénéficie de conditions sans catalyseur et peut être réalisé sous irradiation micro-ondes, offrant une méthode verte et efficace pour créer ces molécules bioactives .
Développement de sondes d'imagerie TEP
Les dérivés du benzo[d]oxazole, synthétisés à partir du 5-Aminobenzo[d]oxazole-2-carboxylate de méthyle, sont utilisés dans le développement de sondes d'imagerie TEP. Ces sondes sont particulièrement utiles pour détecter les plaques bêta-amyloïdes dans le cerveau des patients atteints d'Alzheimer, aidant au diagnostic et à l'étude de cette maladie neurodégénérative .
Inhibition des kinases pour des applications thérapeutiques
Le composé est essentiel dans la création d'inhibiteurs de kinases. Ces inhibiteurs ont un potentiel thérapeutique significatif, en particulier dans le traitement de divers cancers où ils peuvent interférer avec les voies de signalisation qui favorisent la croissance et la survie tumorale .
Activité antimicrobienne
Les chercheurs utilisent le this compound pour synthétiser des molécules ayant des propriétés antimicrobiennes. Cette application est cruciale dans le développement de nouveaux antibiotiques et traitements contre les infections bactériennes .
Traitements neuroprotecteurs
Le composé est également impliqué dans la synthèse de dérivés du benzo[d]oxazole qui ont des applications dans le traitement des troubles neurologiques. Ces dérivés peuvent aider à la récupération de la fonction nerveuse, offrant des traitements potentiels pour les affections résultant de dommages nerveux .
Conception de matériaux avancés
Dans le domaine des matériaux avancés, le this compound peut être utilisé pour créer de petites molécules hétérocycliques. Ces molécules présentent des complexités structurelles qui les rendent adaptées à diverses applications, notamment les sondes biologiques dans les systèmes vivants .
Safety and Hazards
“Methyl 5-aminobenzo[d]oxazole-2-carboxylate” is classified as having acute oral toxicity (Category 4), skin corrosion/irritation (Category 2), serious eye damage/eye irritation (Category 2A), and specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3) . It is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation .
Mécanisme D'action
Target of Action
Methyl 5-aminobenzo[d]oxazole-2-carboxylate, also known as 5-AMINO-BENZOOXAZOLE-2-CARBOXYLIC ACID METHYL ESTER, primarily targets Bcl-2 proteins . Bcl-2 proteins are a family of proteins involved in the response to apoptosis, or programmed cell death. They play a crucial role in regulating cell death by either inducing (pro-apoptotic) or inhibiting (anti-apoptotic) apoptosis .
Mode of Action
The compound interacts with Bcl-2 proteins, inhibiting their function . This inhibition leads to an increase in the expression of caspase-3, an enzyme that plays a vital role in the execution-phase of cell apoptosis . Additionally, it leads to the down-regulation of Bcl-2 .
Biochemical Pathways
The primary biochemical pathway affected by Methyl 5-aminobenzo[d]oxazole-2-carboxylate is the apoptotic pathway . By inhibiting Bcl-2 proteins and increasing the expression of caspase-3, the compound triggers apoptosis, leading to cell death . This can have downstream effects on various cellular processes, particularly in the context of cancer, where controlling the rate of cell death can influence the growth and spread of tumors .
Result of Action
The result of Methyl 5-aminobenzo[d]oxazole-2-carboxylate’s action is the induction of apoptosis in cells, leading to cell death . This is achieved through the upregulation of caspase-3 and the downregulation of Bcl-2 . In the context of diseases like cancer, this can help control the growth and spread of tumors .
Analyse Biochimique
Biochemical Properties
Methyl 5-aminobenzo[d]oxazole-2-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. Additionally, it can bind to specific proteins, altering their conformation and activity. These interactions are crucial for understanding the compound’s potential therapeutic applications .
Cellular Effects
The effects of Methyl 5-aminobenzo[d]oxazole-2-carboxylate on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been observed to affect the expression of genes involved in apoptosis, leading to increased cell death in certain cancer cell lines. Furthermore, it can alter cellular metabolism by inhibiting key enzymes, thereby affecting the production of essential metabolites .
Molecular Mechanism
At the molecular level, Methyl 5-aminobenzo[d]oxazole-2-carboxylate exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation. This binding often results in conformational changes that affect the biomolecule’s function. Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins. These molecular interactions are critical for understanding the compound’s therapeutic potential .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Methyl 5-aminobenzo[d]oxazole-2-carboxylate change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but can degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound has been associated with changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of Methyl 5-aminobenzo[d]oxazole-2-carboxylate vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as inhibition of tumor growth or modulation of metabolic pathways. At high doses, it can cause toxic or adverse effects, including damage to vital organs and disruption of normal physiological processes. Understanding the dosage effects is crucial for determining the compound’s safety and efficacy in therapeutic applications .
Metabolic Pathways
Methyl 5-aminobenzo[d]oxazole-2-carboxylate is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing the overall metabolic flux. For instance, the compound can inhibit enzymes involved in the synthesis of essential metabolites, leading to changes in metabolite levels. Additionally, it can affect the activity of enzymes involved in detoxification processes, thereby influencing the compound’s own metabolism and clearance from the body .
Transport and Distribution
The transport and distribution of Methyl 5-aminobenzo[d]oxazole-2-carboxylate within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. For example, the compound may be transported into cells via specific membrane transporters and subsequently bind to intracellular proteins, affecting its distribution and activity .
Subcellular Localization
Methyl 5-aminobenzo[d]oxazole-2-carboxylate exhibits specific subcellular localization, which is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may accumulate in the mitochondria, affecting cellular metabolism and energy production .
Propriétés
IUPAC Name |
methyl 5-amino-1,3-benzoxazole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O3/c1-13-9(12)8-11-6-4-5(10)2-3-7(6)14-8/h2-4H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEAHBHCSAFZHKO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC2=C(O1)C=CC(=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50595032 | |
| Record name | Methyl 5-amino-1,3-benzoxazole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50595032 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1035093-77-6 | |
| Record name | Methyl 5-amino-1,3-benzoxazole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50595032 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![7-Bromo-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxylic acid](/img/structure/B1288089.png)

![1-[5-(Trifluoromethyl)furan-2-Yl]methanamine](/img/structure/B1288092.png)



![1-[2-Amino-5-(3-methylpiperidino)phenyl]-1-ethanone](/img/structure/B1288097.png)
